(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
Description
Properties
CAS No. |
1303890-50-7 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(1S,4R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-4-5-6(7(5)11)8(12)13/h5-7H,4H2,1-3H3,(H,12,13)/t5-,6-,7-/m0/s1 |
InChI Key |
APYUCTKXUWRVCB-ACZMJKKPSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2C1C2C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1C2C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid is a bicyclic structure known for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| CAS Number | 1148048-39-8 |
| Melting Point | 134-138ºC |
| Boiling Point | 573.8ºC at 760 mmHg |
| Density | 1.238 g/cm³ |
| Flash Point | 300.8ºC |
These properties indicate that the compound is stable under standard conditions, making it suitable for laboratory studies.
The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may influence enzymatic pathways relevant to various diseases, particularly those involving proteases and other enzymes critical for cellular functions.
Antiviral Properties
Research indicates that derivatives of azabicyclo compounds exhibit significant antiviral activity, particularly against SARS-CoV-2. For instance, related compounds have shown inhibition of papain-like protease (PLpro), which is essential for viral replication. The introduction of specific moieties into the structure enhances the inhibitory effects on PLpro, suggesting a potential therapeutic application in treating viral infections .
Antimalarial Activity
In vitro studies have demonstrated that similar bicyclic structures possess antimalarial properties by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. These compounds showed effective inhibition against drug-resistant strains, indicating their potential as new therapeutic agents .
Case Studies
-
SARS-CoV-2 Inhibition :
A study evaluated a series of azabicyclo derivatives for their ability to inhibit PLpro activity. Compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range, indicating strong antiviral activity . -
Antimalarial Efficacy :
A separate investigation into azabicyclo compounds revealed potent activity against Plasmodium falciparum with EC50 values lower than 1 µM in resistant strains. The study concluded that these compounds could serve as a foundation for developing new antimalarial drugs .
Q & A
Q. What are the key considerations for synthesizing this compound in high yield?
A green synthesis approach using trans-4-hydroxy-L-proline derivatives (e.g., benzyl chloroformate protection under alkaline conditions at 0°C) can achieve yields >90% . Critical steps include controlled pH adjustment during neutralization (pH 2 with 2M HCl) and multi-step extraction (ethyl acetate) to isolate the product. However, the bicyclo[2.1.0]pentane core may require strain-inducing cyclization, differing from bicyclo[2.2.1]heptane syntheses .
Q. Which analytical methods are recommended for purity assessment?
Reverse-phase HPLC (RP-HPLC) with UV detection at 210–254 nm is effective for quantifying the compound and detecting impurities. Method validation should include specificity, linearity (R² >0.99), and precision (RSD <2%) . Complementary techniques like ¹H NMR (e.g., verifying tert-butoxycarbonyl (Boc) group integration) and mass spectrometry are essential for structural confirmation .
Q. How should this compound be handled safely in laboratory settings?
Refer to SDS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can stereochemical integrity be ensured during synthesis?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities in bicyclic systems. For intermediates, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and compare retention times with enantiopure standards . Computational modeling (DFT or MD simulations) can predict strain-induced distortions in the bicyclo[2.1.0]pentane core .
Q. What strategies optimize RP-HPLC method development for this compound?
Optimize mobile phase composition (e.g., 0.1% TFA in acetonitrile/water) and gradient elution (5–95% organic phase over 20 min). Adjust column temperature (25–40°C) to improve peak symmetry. Validate robustness using a Plackett-Burman design to test pH, flow rate, and column batch variability .
Q. How can contradictory NMR data from bicyclic intermediates be resolved?
Contradictions in coupling constants or splitting patterns may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess dynamic effects or employ 2D techniques (COSY, NOESY) to confirm spatial proximity of protons. Cross-validate with IR spectroscopy for carbonyl group confirmation .
Q. What experimental designs assess environmental persistence of this compound?
Follow the INCHEMBIOL framework:
Q. How can structural modifications enhance pharmacological activity?
Replace the Boc group with bioisosteres (e.g., p-nitrobenzyloxycarbonyl) to improve metabolic stability. Introduce substituents at the 5-carboxylic acid position to modulate LogP (e.g., methyl esters for blood-brain barrier penetration). Validate using in vitro enzyme inhibition assays (e.g., serine proteases) .
Data Contradiction Analysis
Q. How to troubleshoot low yields in scaled-up syntheses?
If yields drop beyond lab-scale (e.g., from 91% to <70%), investigate:
Q. Why do HPLC retention times vary between batches?
Batch-to-batch variability in silica-based columns can alter retention. Standardize columns from a single manufacturer and pre-condition with ≥20 column volumes. Include a system suitability test (SST) with a reference standard in each run .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
